molecular formula C9H14O3 B3331106 (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid CAS No. 782493-13-4

(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid

Cat. No.: B3331106
CAS No.: 782493-13-4
M. Wt: 170.21 g/mol
InChI Key: URZVRNBNUQBLCK-VIFPVBQESA-N
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Description

(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1, an oxo (keto) group at position 3, and an isopropyl substituent at position 1.

Properties

IUPAC Name

(1S)-3-oxo-1-propan-2-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)9(8(11)12)4-3-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZVRNBNUQBLCK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CCC(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667482
Record name (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-13-4
Record name (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct chiral configuration. One common approach is the use of chiral catalysts or chiral auxiliaries in the reaction process. The starting materials often include cyclopentanone derivatives, which undergo various transformations such as alkylation, oxidation, and carboxylation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Carboxylic Acid Derivatives

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3)
  • Structure: Cyclopentane backbone with amino (-NH₂) and hexafluoropropan-2-ylidenyl (-CF₂-CF₂-) groups at positions 3 and 4, respectively .
  • Biological Activity: Potent inhibitor of ornithine aminotransferase (OAT), a key enzyme in ammonia metabolism. The hexafluoropropylidene group enhances electronegativity and steric bulk, improving target binding .
  • Comparison: Unlike the target compound’s oxo and isopropyl groups, BCF3’s electron-withdrawing fluorine substituents and amino group likely increase metabolic stability and enzyme affinity.
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
  • Structure : Cyclopentane with methyl groups at positions 2 and 3, and an oxo group at position 5 .
  • Physicochemical Properties : Molecular weight 170.18 g/mol (C₈H₁₂O₃), compared to the target compound’s 184.23 g/mol (C₉H₁₄O₃).
  • The positional isomerism (oxo at C5 vs. C3) alters ring strain and hydrogen-bonding capacity.

Derivatives with Varied Ring Systems

1-Methyl-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Pyrrolidine (5-membered nitrogen-containing ring) with oxo and methyl groups .
  • Key Differences: The nitrogen atom introduces basicity, unlike the purely hydrocarbon cyclopentane backbone of the target compound.
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
  • Structure: Spirocyclic system merging cyclopentane and isoquinoline rings, with a cyclohexyl substituent .
(1S,3S)-3-Amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid
  • Application : Investigated for Fragile X syndrome treatment due to its ability to modulate neuronal signaling .
  • Comparison: The difluoromethylidene and amino groups enhance blood-brain barrier penetration, a feature absent in the target compound’s isopropyl and oxo substituents.
(1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
  • Structure: tert-butoxycarbonyl (Boc)-protected amino group at position 3 .
  • Synthetic Utility : The Boc group aids in peptide synthesis, contrasting with the target compound’s lack of protective groups.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference ID
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid C₉H₁₄O₃ 1-isopropyl, 3-oxo 184.23 Chiral intermediate, potential enzyme modulator N/A
BCF3 C₉H₉F₆NO₂ 3-amino, 4-hexafluoropropan-2-ylidenyl 277.17 OAT inhibitor
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid C₈H₁₂O₃ 2,3-dimethyl, 5-oxo 170.18 Synthetic intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ Pyrrolidine ring, 5-oxo, 1-methyl 143.14 Metabolic studies
Spiro[cyclopentane-isoquinoline] derivative C₂₀H₂₅NO₃ Spirocyclic, cyclohexyl 327.42 Preclinical drug candidate

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., fluorine in BCF3) enhance enzyme inhibition, while bulky groups (isopropyl) may improve lipid solubility .

Ring Modifications : Nitrogen-containing rings (pyrrolidine) introduce basicity, whereas spiro systems increase structural complexity and target specificity .

Stereochemistry : The 1S configuration in the target compound and analogs like BCF3 underscores the importance of chirality in biological activity .

Biological Activity

(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is a chiral compound characterized by a cyclopentane ring with a carboxylic acid and a ketone functional group. Its unique stereochemistry plays a significant role in its biological activity, influencing its interactions with various biological targets.

Chemical Structure and Properties

  • IUPAC Name : (1S)-3-oxo-1-propan-2-ylcyclopentane-1-carboxylic acid
  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 782493-13-4

The compound's structure can be represented as follows:

InChI=InChI 1S C9H14O3 c1 6 2 9 8 11 12 4 3 7 10 5 9 h6H 3 5H2 1 2H3 H 11 12 t9 m0 s1\text{InChI}=\text{InChI 1S C9H14O3 c1 6 2 9 8 11 12 4 3 7 10 5 9 h6H 3 5H2 1 2H3 H 11 12 t9 m0 s1}

The biological activity of (1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the ketone group may participate in nucleophilic addition reactions. This dual functionality allows the compound to act on multiple biological pathways.

Potential Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds related to (1S)-3-Oxo have shown moderate to high inhibitory activity against MCF-7 breast cancer cells and other tumor types, with IC50 values ranging from 6.72 to 13.38 μM .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and metastasis. For example, studies have indicated that certain analogs can inhibit glycogen synthase kinase 3β (GSK3β), which is implicated in various cancers .
  • Pharmaceutical Synthesis : As a chiral building block, (1S)-3-Oxo is utilized in the synthesis of more complex pharmaceutical compounds, potentially enhancing the efficacy and selectivity of drug candidates .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of (1S)-3-Oxo derivatives against various cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-76.72
Compound BLOVO10.50
Compound CLNCAP13.38

The results demonstrated that these compounds could effectively inhibit cell growth, suggesting their potential as anticancer agents .

Study 2: Enzyme Interaction

In another investigation, the interaction of (1S)-3-Oxo with GSK3β was characterized:

CompoundGSK3β Inhibition (%)IC50 (nM)
Compound D85%5.46
Compound E70%12.00

These findings indicate a significant inhibitory effect on GSK3β, highlighting the compound's potential in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid
Reactant of Route 2
(1S)-3-Oxo-1-(propan-2-yl)cyclopentane-1-carboxylic acid

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